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Compound of Interest

Compound Name: 5-(Chloromethyl)-2-nitropyridine

CAS No.: 1936349-17-5

Cat. No.: B3249433

Get Quote

Executive Summary
In the landscape of modern drug discovery, the rapid and modular assembly of complex

heteroaromatics is paramount. 5-(Chloromethyl)-2-nitropyridine (CAS: 1936349-17-5) has

emerged as a highly versatile, bifunctional building block designed for precisely this purpose.

Featuring two orthogonal reactive sites—a highly electrophilic chloromethyl group and a

chemoselectively reducible nitro group—this scaffold serves as a linchpin in the synthesis of 5-

substituted-2-aminopyridines, a privileged motif frequently utilized as a hinge-binding domain in

kinase inhibitors. This technical guide explores the mechanistic reactivity, physicochemical

properties, and field-proven experimental workflows associated with this critical intermediate.

Physicochemical Profiling
Understanding the baseline physical and chemical parameters of 5-(Chloromethyl)-2-
nitropyridine is essential for predicting its behavior in solution and optimizing reaction

conditions[1].
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Property Value / Description

Chemical Name 5-(Chloromethyl)-2-nitropyridine

CAS Number 1936349-17-5

Molecular Formula C6​H5​ClN2​O2​

Molecular Weight 172.57 g/mol

Structural Class Halogenated Nitropyridine

Primary Reactive Sites
C5-Chloromethyl (Electrophilic), C2-Nitro

(Reducible)

Storage Conditions 2-8°C, inert atmosphere (moisture sensitive)

Data supported by commercial chemical catalog specifications 2[2].

Mechanistic Reactivity & Orthogonal
Functionalization
The synthetic utility of 5-(Chloromethyl)-2-nitropyridine is driven by the distinct and

orthogonal nature of its two functional groups, allowing chemists to perform sequential

modifications without the need for protecting groups.

SN2 Alkylation at the C5-Chloromethyl Position
The chloromethyl group on the pyridine ring is exceptionally reactive towards bimolecular

nucleophilic substitution ( SN​2 ). Similar to benzylic halides, the transition state of the SN​2

reaction is stabilized by the adjacent π -system of the pyridine ring, which delocalizes the

developing charge[3]. Furthermore, the strongly electron-withdrawing nitro group at the C2

position increases the electrophilicity of the benzylic carbon, significantly accelerating the

displacement by amines, thiols, or alkoxides[4].

Chemoselective Nitro Reduction at C2
The nitro group serves as a masked amine. Unmasking this group via reduction to an aniline

derivative is a critical step in pharmacophore synthesis. However, the choice of reducing agent
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is dictated by the status of the chloromethyl group. If the C-Cl bond must be preserved for later

functionalization, standard catalytic hydrogenation (e.g., H2​with Pd/C ) cannot be used, as it

will trigger rapid hydrodehalogenation. Instead, an iron-based reduction system (e.g., Fe/NH4​

Cl ) must be employed[5]. This method relies on single-electron transfer (SET) from the

activated iron surface, providing excellent chemoselectivity for the nitro group while leaving the

halogen intact[6].
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Orthogonal reactivity pathways of 5-(Chloromethyl)-2-nitropyridine.

Experimental Workflows (Self-Validating Protocols)
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To ensure high yields and reproducibility, the following protocols have been engineered with

built-in causality explanations and self-validating quality control (QC) checkpoints.

Protocol A: SN2 N-Alkylation of Secondary Amines
This protocol describes the functionalization of the chloromethyl group using a secondary

amine (e.g., morpholine or piperazine derivative).

Preparation: Dissolve 5-(Chloromethyl)-2-nitropyridine (1.0 eq) in anhydrous N,N-

Dimethylformamide (DMF) (0.2 M concentration) and cool to 0°C.

Causality: DMF is chosen as a polar aprotic solvent because it solvates cations while

leaving the nucleophilic anion/amine unsolvated, thereby maximizing its reactivity and

driving the SN​2 pathway[3].

Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) dropwise.

Causality: DIPEA is strictly required over Triethylamine (TEA). The steric bulk of the

isopropyl groups prevents DIPEA from acting as a competing nucleophile, avoiding the

formation of unwanted quaternary ammonium salts.

Nucleophile Addition: Add the secondary amine (1.1 eq) slowly. Remove the ice bath and

allow the reaction to warm to room temperature for 2-4 hours.

Self-Validation (QC Check 1): Monitor via LC-MS. The protocol is self-validating when the

starting material mass ( m/z 172.5) completely disappears, replaced by the [M+H]+ of the

target alkylated nitropyridine. TLC (Hexanes/EtOAc 3:1) will show a highly polar product spot

with a significantly lower Rf​than the lipophilic starting material.

Workup: Quench with water, extract with Ethyl Acetate, wash the organic layer extensively

with brine (to remove DMF), dry over Na2​SO4​, and concentrate.

Protocol B: Chemoselective Nitro Reduction
This protocol outlines the reduction of the nitro group to an amine, assuming the chloromethyl

group has already been displaced (or needs to be preserved).
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Preparation: Dissolve the intermediate from Protocol A (1.0 eq) in an Ethanol/Water mixture

(4:1 v/v, 0.1 M).

Reagent Addition: Add Iron powder (5.0 eq, <10 μm particle size) and Ammonium Chloride (

NH4​Cl ) (5.0 eq).

Causality: The Fe/NH4​Cl system provides a mild, slightly acidic environment that activates

the iron surface for single-electron transfer without hydrolyzing the newly formed alkylated

product. This avoids the over-reduction or dehalogenation risks associated with Pd/C [5]

[6].

Heating: Heat the suspension to 65°C under vigorous stirring for 2-4 hours.

Causality: Vigorous stirring and heat are required to overcome the activation energy

barrier of the heterogeneous solid-liquid SET process.

Self-Validation (QC Check 2): Analyze via TLC. The successful reduction is validated by the

appearance of a highly polar, UV-active spot that stains deeply with Ninhydrin (indicating a

primary amine).

Workup: Cool to room temperature, filter the mixture through a pad of Celite to remove iron

salts, wash the cake with hot Ethanol, and concentrate the filtrate.
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Step 1: SN2 Alkylation

Reagent: Secondary Amine
Base: DIPEA

Solvent: DMF, 0°C to RT

QC1

Step 2: Nitro Reduction

Reagent: Fe powder, NH4Cl
Solvent: EtOH/H2O, 65°C

Time: 2-4 Hours

 Purified Intermediate

QC2

Final Product

Functionalized
2-Aminopyridine

 Final Isolation
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Two-step workflow: SN2 alkylation followed by chemoselective nitro reduction.

Application in Targeted Therapeutics
The ultimate value of 5-(Chloromethyl)-2-nitropyridine lies in its ability to rapidly generate

diverse libraries of 5-substituted-2-aminopyridines. In oncology and immunology drug
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development, the 2-aminopyridine core frequently acts as a hydrogen-bond donor/acceptor pair

that anchors molecules to the ATP-binding hinge region of kinases.

By utilizing the orthogonal reactivity of this scaffold, medicinal chemists can perform late-stage

diversification. The C5-chloromethyl group can be decorated with various solubilizing moieties

(e.g., N-methylpiperazine) to tune the pharmacokinetic profile (ADME properties) of the drug

candidate. Subsequently, unmasking the C2-amine provides a nucleophilic handle for

Buchwald-Hartwig cross-coupling or amide bond formation, linking the hinge-binding domain to

the rest of the pharmacophore.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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